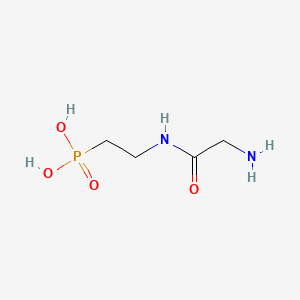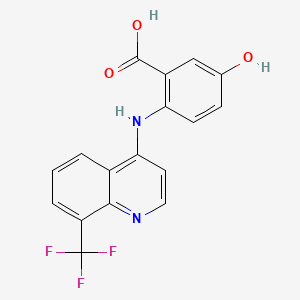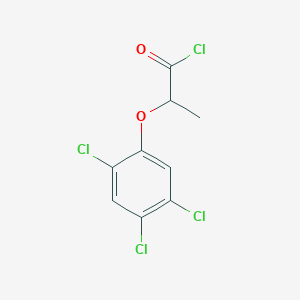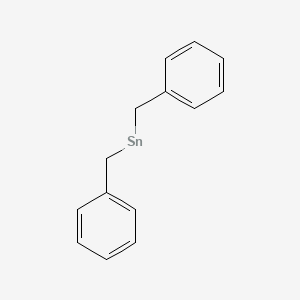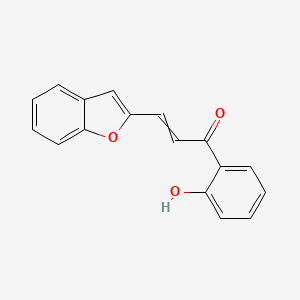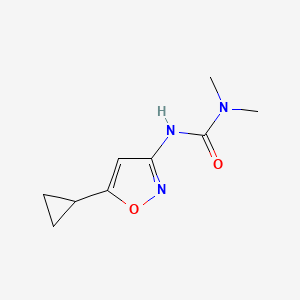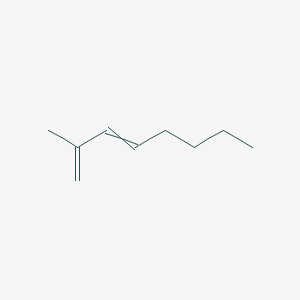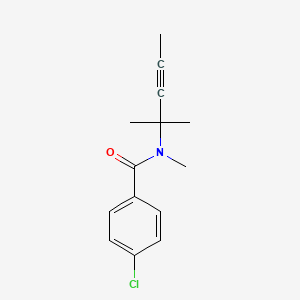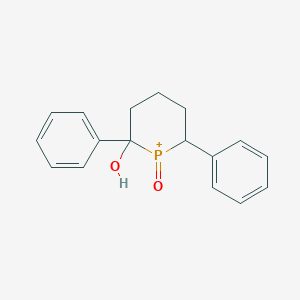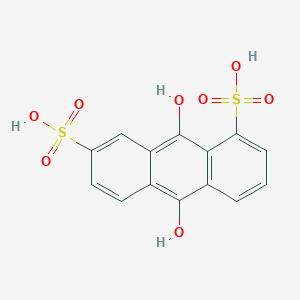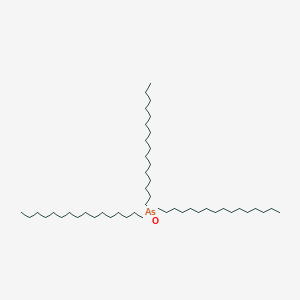
Trihexadecyl(oxo)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexadecyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a lambda5-arsane core with three hexadecyl groups and an oxo substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trihexadecyl(oxo)-lambda~5~-arsane typically involves the reaction of hexadecyl derivatives with arsenic pentoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Trihexadecyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include higher oxidation state arsenic compounds, reduced arsenic species, and substituted derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Trihexadecyl(oxo)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Trihexadecyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The oxo group and the arsenic core play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trihexadecyl(oxo)-lambda~5~-arsane include other organoarsenic compounds such as:
- Triethylarsine
- Triphenylarsine
- Trihexylarsine
Uniqueness
This compound is unique due to its specific structural configuration, which includes three long hexadecyl chains and an oxo group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other organoarsenic compounds may not fulfill.
Eigenschaften
CAS-Nummer |
53324-13-3 |
|---|---|
Molekularformel |
C48H99AsO |
Molekulargewicht |
767.2 g/mol |
IUPAC-Name |
1-dihexadecylarsorylhexadecane |
InChI |
InChI=1S/C48H99AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI-Schlüssel |
SIHXDBRRNVPDRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


